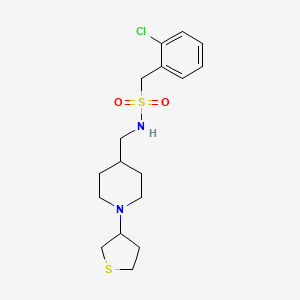
1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H25ClN2O2S2 and its molecular weight is 388.97. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide, due to its complex structure involving chlorophenyl and methanesulfonamide groups, is likely to be of interest in the synthesis and study of various chemical properties. Research in similar compounds has focused on the synthesis and characterization of derivatives with potential biological activities and chemical reactivities. For instance, the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution highlights the methodological advancements in creating compounds with specific sulfone and sulfide functionalities, which could be relevant for analogous processes in synthesizing the target compound (Bergman & Wachtmeister, 1978).
Crystal Structure Analysis
The structural elucidation of similar sulfonamide compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide, provides insights into the conformational preferences and bonding parameters that can be expected in the study of 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide. These analyses contribute to our understanding of the molecule's potential interactions and stability, which are essential for its application in further scientific research (Gowda, Foro, & Fuess, 2007).
Chemical Reactivity and Mechanisms
Investigating the kinetics of elimination reactions of related compounds, such as 1,2‐diphenyl ethyl substrates, provides a foundation for understanding the reactivity of 1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide. This research can uncover the mechanisms behind its reactions and the influence of substituents on its behavior, potentially leading to applications in synthesizing novel derivatives with specific properties (Kumar & Balachandran, 2008).
Potential Biological Applications
The preparation and study of analogues and derivatives, as demonstrated in the synthesis of coenzyme M analogues, offer insights into the biological activities of sulfonamide compounds. Such research outlines the methodology for assessing the target compound's potential as a precursor for biologically active molecules, exploring its role in enzyme systems, and evaluating its inhibitory or stimulatory effects on biological pathways (Gunsalus, Romesser, & Wolfe, 1978).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2S2/c18-17-4-2-1-3-15(17)13-24(21,22)19-11-14-5-8-20(9-6-14)16-7-10-23-12-16/h1-4,14,16,19H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOAHNZUIACIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2699553.png)
![8-(Furan-2-carbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2699555.png)

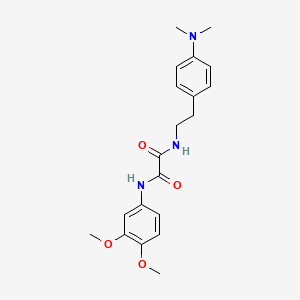
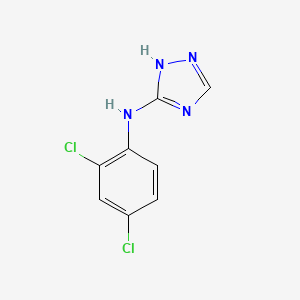
![6-((3,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2699564.png)
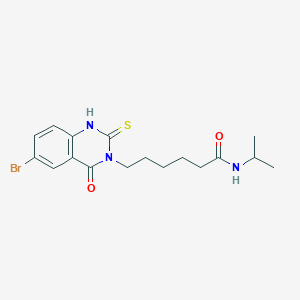

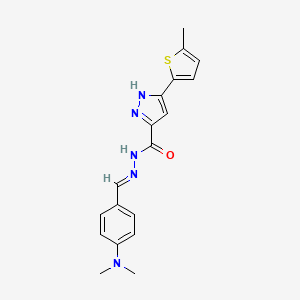
![9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2699569.png)
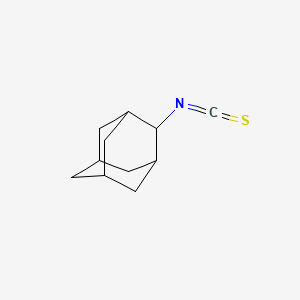
![Methyl 2-({4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbothioyl}amino)benzoate](/img/structure/B2699573.png)
![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2699574.png)